molecular formula C14H20BrNO B14290560 2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide CAS No. 113947-96-9

2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide

Cat. No.: B14290560
CAS No.: 113947-96-9
M. Wt: 298.22 g/mol
InChI Key: MBBXIKGKEFSSPX-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group substituted with two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide typically involves the reaction of 2-bromobenzoyl chloride with N,N-diisopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2-Bromobenzoyl chloride+N,N-diisopropylamineThis compound\text{2-Bromobenzoyl chloride} + \text{N,N-diisopropylamine} \rightarrow \text{this compound} 2-Bromobenzoyl chloride+N,N-diisopropylamine→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted acetamides with different functional groups.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of amines or alcohols from the acetamide group.

Scientific Research Applications

2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylacetamide: Lacks the isopropyl groups, leading to different physicochemical properties and biological activity.

    N,N-Diisopropylacetamide: Lacks the bromophenyl group, resulting in different reactivity and applications.

    2-(4-Bromophenyl)-N,N-di(propan-2-yl)acetamide: The bromine atom is positioned differently on the phenyl ring, affecting its chemical behavior and interactions.

Uniqueness

2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide is unique due to the specific positioning of the bromine atom and the presence of two isopropyl groups. These structural features confer distinct reactivity and binding properties, making it valuable for targeted applications in medicinal chemistry and material science.

Properties

CAS No.

113947-96-9

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-(2-bromophenyl)-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C14H20BrNO/c1-10(2)16(11(3)4)14(17)9-12-7-5-6-8-13(12)15/h5-8,10-11H,9H2,1-4H3

InChI Key

MBBXIKGKEFSSPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC1=CC=CC=C1Br

Origin of Product

United States

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